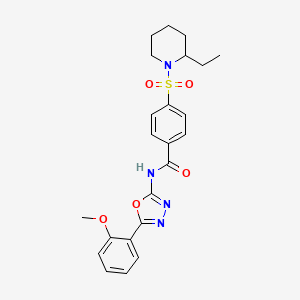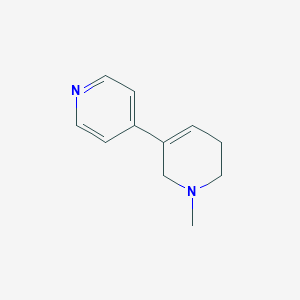
4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
Fused pyridine derivatives are frequently used structures in drug research . The synthesis of these compounds involves various methods, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
Pyridine and its derivatives, like the compound , are six-membered heterocycles with carbon and nitrogen in their rings . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Chemical Reactions Analysis
Fused pyridine derivatives, such as “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine”, have been reported to possess various bioactivities . These include depressant, tranquilizing, anticonvulsant, and cardiovascular activities .Wissenschaftliche Forschungsanwendungen
Catalytic Methylation Processes
A novel catalytic method employing 4-functionalized pyridines, including derivatives similar to 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine, has been developed for the C-3/5 methylation of pyridines. This method is significant for its use of methanol and formaldehyde as key reagents, leveraging the interface between aromatic and non-aromatic compounds to enable an oscillating reactivity pattern. This process allows for the methylation at the C-3/5 positions of the pyridine ring, showcasing the compound's role in facilitating new catalytic reactions (Grozavu et al., 2020).
Structural and Physical Studies
The structural and physical characteristics of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, a class of compounds closely related to 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine, have been extensively studied. These investigations involved single crystal X-ray diffraction to determine the crystal structures and explored the importance of hydrogen bonding in determining the solubility and stability of these compounds (Nelson et al., 1988).
Synthesis and Coordination Chemistry
The compound's role extends to the synthesis and coordination chemistry, where derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine, have been utilized as ligands. These compounds have facilitated the creation of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, highlighting their versatility and utility in the development of complex chemical architectures (Halcrow, 2005).
Material Synthesis and Optical Properties
In material science, derivatives of 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine have been explored for the synthesis of high-transparent polyimides containing pyridine and biphenyl units. These materials exhibit significant thermal, mechanical, crystal, and optical properties, demonstrating the compound's contribution to the development of high-performance polymers with potential applications in various industries (Guan et al., 2015).
Zukünftige Richtungen
The future directions for “4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine” and similar compounds likely involve further exploration of their medicinal chemistry applications. Given their structural similarity to DNA bases and their wide range of bioactivities, these compounds have significant potential in drug design and development .
Eigenschaften
IUPAC Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13-8-2-3-11(9-13)10-4-6-12-7-5-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMXBFKDGRMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

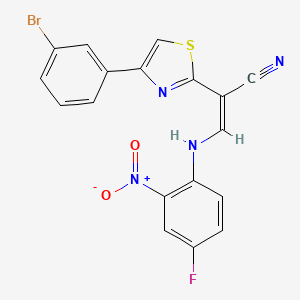
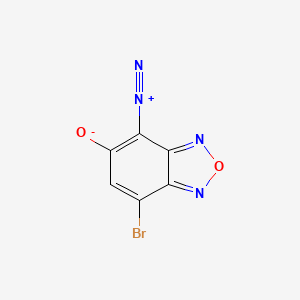
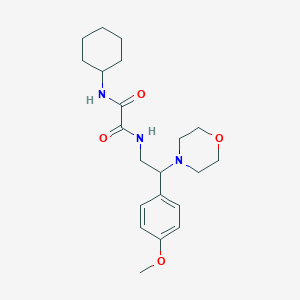
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)
![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)

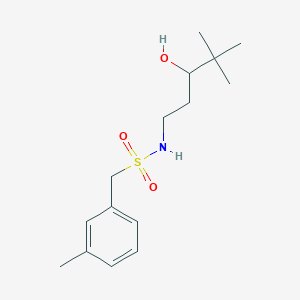
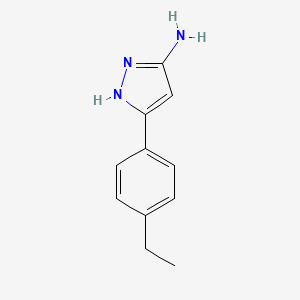
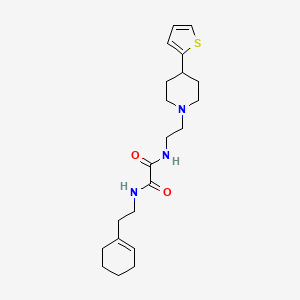
![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
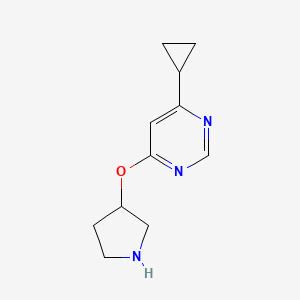
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
